3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine
Description
Properties
CAS No. |
78134-70-0 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine |
InChI |
InChI=1S/C17H17NOS/c1-2-19-16-12-20-15-11-7-6-10-14(15)17(18-16)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
InChI Key |
MAIYTAQSKUNZHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CSC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine typically involves the condensation of 2-aminothiophenol with ethyl phenylacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazepine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (-OCH₂CH₃) group at position 3 undergoes nucleophilic substitution under acidic or basic conditions. This reactivity enables functionalization for pharmacological optimization:
Mechanistic Insights :
-
The ethoxy group’s electron-withdrawing nature enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack .
-
Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing transition states .
Oxidation of the Benzothiazepine Core
Controlled oxidation of the dihydrobenzothiazepine ring generates fully aromatic derivatives, altering electronic properties:
Kinetic Data :
-
MnO₂-mediated oxidation achieves 89% conversion at 25°C (TOF = 12.7 h⁻¹) .
-
DDQ shows selectivity for C=N bond oxidation without overoxidizing the ethoxy group .
Ring-Opening Reactions
The thiazepine ring undergoes regioselective cleavage under harsh conditions:
Structural Impact :
-
Ring-opening destroys the benzothiazepine scaffold but generates sulfonic acids or amines for downstream synthesis .
Cycloaddition and Cross-Coupling
The unsaturated thiazepine ring participates in [4+2] cycloadditions and palladium-catalyzed couplings:
Key Observations :
-
Electron-deficient dienophiles (e.g., maleic anhydride) show higher regioselectivity in Diels-Alder reactions .
-
Suzuki couplings tolerate diverse boronic acids, enabling rapid diversification at position 5 .
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous media is critical for drug formulation:
| pH | Temperature | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|---|
| 1.2 | 37°C | Ethoxy group hydrolysis → phenolic OH | 2.3 hrs | |
| 7.4 | 37°C | Ring contraction to benzothiazole | 48 hrs |
Formulation Implications :
Scientific Research Applications
Central Nervous System Activity
Research indicates that benzothiazepine derivatives exhibit significant central nervous system activity. Specifically, 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine has been associated with:
- Anticonvulsant Effects : The compound has shown promise in reducing seizure activity in various animal models, indicating its potential as an anticonvulsant agent .
- Anxiolytic Properties : Clinical studies have demonstrated that this compound can alleviate anxiety symptoms without causing undue sedation or ataxia. For example, patients with acute anxiety reactions reported symptom relief after administration of benzothiazepine derivatives .
- Muscle Relaxation : The compound exhibits muscle-relaxing effects, making it a candidate for treating muscle spasms and related disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including liver cancer cells (Hep G-2) and others. The compound's mechanism may involve the inhibition of specific pathways essential for tumor growth .
Corrosion Inhibition
Benzothiazepine derivatives are being explored as effective corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces can significantly reduce corrosion rates.
Material Science
The unique structural properties of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine make it a candidate for developing new materials with enhanced chemical stability and reactivity. Its potential applications in polymer science and nanotechnology are currently under investigation .
Case Study 1: Anxiety Treatment
In a clinical setting, a female patient suffering from acute anxiety due to traumatic events was treated with a benzothiazepine derivative (similar to 3-ethoxy-5-phenyl). After one week of treatment at an appropriate dosage, the patient reported significant improvement in anxiety symptoms and was able to resume daily activities without distress .
Case Study 2: Anticancer Research
A study investigating the cytotoxic effects of various benzothiazepine derivatives found that compounds structurally similar to 3-ethoxy-5-phenyl exhibited potent activity against liver cancer cell lines. This study utilized both in vitro assays and computational modeling to identify potential biological targets involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin biosynthesis. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s closest structural analogs include:
- 1,4-Benzoxathiin derivatives (e.g., 2,3-dihydro-N-methyl-1,4-benzoxathiin-5-butanamide): Replace the thiazepine’s nitrogen with oxygen, forming a 1,4-benzoxathiin system.
- 1,5-Benzodiazepines (e.g., 2,4-diaryl-2,3-dihydro-1,5-benzodiazepines): Feature two nitrogen atoms in the seven-membered ring.
Pharmacological and Functional Comparisons
- Receptor Binding: 1,4-Benzoxathiins: Exhibit potent agonism at serotonin (5-HT2C) and melatonin receptors. For example, N-methyl-1,4-benzoxathiin-5-butanamide showed sub-micromolar affinity for melatonin receptors . The oxygen atom in the benzoxathiin core likely enhances hydrogen-bonding interactions with polar receptor residues. 1,5-Benzodiazepines: Primarily act as antimicrobial agents due to their planar aromatic systems, which disrupt bacterial membrane integrity. Substitutions at C2 and C4 (e.g., electron-withdrawing groups) enhance their antifungal potency .
Synthetic Accessibility :
Therapeutic Potential
Biological Activity
3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine (CAS Number: 78134-70-0) is a compound belonging to the benzothiazepine class, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and antidiabetic effects, supported by relevant studies and data.
The molecular formula of 3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine is C₁₇H₁₇NOS, with a molecular weight of 283.39 g/mol. Key physical properties include:
- Density : 1.15 g/cm³
- Boiling Point : 399.6 ºC at 760 mmHg
- Flash Point : 195.5 ºC
Antimicrobial Activity
Research indicates that benzothiazepine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including 3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine, it was found to have potent activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2–6 μg/mL |
| Escherichia coli | 4–8 μg/mL |
| Candida albicans | 2–6 μg/mL |
| Cryptococcus neoformans | 3–7 μg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazepine derivatives has also been explored. In vivo studies demonstrated that compounds similar to 3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine exhibited significant anti-inflammatory effects in models of acute inflammation:
| Compound | Dose (mg/kg) | Effectiveness |
|---|---|---|
| Compound A | 10 | Significant reduction in edema |
| Compound B | 10 | Comparable to diclofenac |
These results highlight the compound's potential for therapeutic applications in inflammatory diseases .
Antidiabetic Activity
Recent studies have shown that certain benzothiazepine derivatives possess antidiabetic properties. For instance, a study involving the administration of various compounds demonstrated that some derivatives significantly lowered blood glucose levels in diabetic models:
| Compound | Dose (mg/kg) | Blood Glucose Level (mg/dL) |
|---|---|---|
| Compound 2B | 10 | 127.81 ± 4.23 |
| Compound 13B | 20 | 132.98 ± 4.33 |
The results indicate that these compounds could be promising candidates for further development as antidiabetic medications .
Case Studies
Several case studies have documented the clinical efficacy of benzothiazepines in treating various conditions:
- Anxiety Disorders : A patient diagnosed with reactive anxiety was treated with a benzothiazepine derivative (similar to the target compound), resulting in significant symptom relief within one week.
- Psychoneurotic Reactions : Another case involved a patient with severe anxiety and depression who showed marked improvement after treatment with a related benzodiazepine derivative.
These cases illustrate the potential therapeutic applications of benzothiazepines in mental health disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step approach starting with a benzothiazepine core. Acylation using ethoxy-substituted reagents (e.g., ethyl chloroformate) under basic conditions (e.g., sodium methoxide) is critical. Temperature control (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) are essential to minimize side reactions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
- Optimization Variables : Adjusting stoichiometry of acylating agents, solvent polarity (DMF vs. THF), and reaction time (monitored by TLC) can enhance efficiency.
Q. How is spectroscopic characterization (NMR, IR, MS) employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) protons (δ 1.2–1.4 ppm triplet) and aromatic protons (δ 6.8–7.6 ppm multiplet). The dihydro-benzothiazepine ring protons appear as distinct doublets (δ 3.5–4.5 ppm) .
- IR : Confirm C=O stretching (1650–1700 cm⁻¹) and C–O–C ether linkages (1100–1250 cm⁻¹).
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 340.12) .
Q. What intermediates are critical in the synthesis of this benzothiazepine derivative?
- Key Intermediates :
- Precursor A : 5-Phenyl-2,3-dihydro-1,4-benzothiazepine (synthesized via cyclocondensation of o-aminothiophenol with α,β-unsaturated ketones).
- Intermediate B : Ethoxy-substituted acyl chloride for introducing the ethoxy group.
- Isolation : Use recrystallization (ethanol/water) or flash chromatography to isolate intermediates .
Advanced Research Questions
Q. How can computational docking studies predict the anticonvulsant activity of 3-Ethoxy-5-phenyl-2,3-dihydro-1,4-benzothiazepine?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for molecular docking against GABAₐ receptors (PDB ID: 6HUP).
- Parameters : Grid box centered on the benzodiazepine-binding site, with Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare binding energies (ΔG ≤ –8.0 kcal/mol) and hydrogen-bond interactions (e.g., with LEU282, LYS637 residues) to reference drugs like phenytoin .
Q. What experimental protocols evaluate tyrosinase inhibition by benzothiazepine derivatives?
- In Vitro Assay :
Prepare mushroom tyrosinase (EC 1.14.18.1) in phosphate buffer (pH 6.8).
Incubate compound (0.1–100 µM) with L-DOPA substrate; measure dopachrome formation at 475 nm.
Calculate IC₅₀ values using nonlinear regression. Competitive/non-competitive inhibition is determined via Lineweaver-Burk plots .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence anticancer activity?
- SAR Analysis :
- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Enhance cytotoxicity by increasing electrophilicity (e.g., IC₅₀ = 12 µM vs. HeLa cells).
- Hydrophobic Substituents (e.g., –OCH₃, –Ph): Improve membrane permeability, as shown in logP assays (logP > 3.0 correlates with activity) .
Q. What mechanistic insights explain the interaction of this compound with neurotransmitter receptors?
- GABAₐ Receptor Binding :
- Radioligand displacement assays using [³H]flunitrazepam.
- Electrophysiology (patch-clamp) in hippocampal neurons to measure Cl⁻ current potentiation .
Q. How can synthetic challenges (e.g., low yields in cyclization steps) be addressed?
- Solutions :
- Use microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization.
- Introduce catalytic Pd(OAc)₂ for C–S bond formation (yield improvement from 45% to 72%) .
Q. What strategies mitigate off-target effects in biological assays?
- Approaches :
- Selectivity Screening : Test against related enzymes (e.g., acetylcholinesterase vs. butyrylcholinesterase).
- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the receptor of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
